molecular formula C5H4BrClO B13612855 4-Bromo-2-(chloromethyl)furan

4-Bromo-2-(chloromethyl)furan

Cat. No.: B13612855
M. Wt: 195.44 g/mol
InChI Key: SEPREWPUSDUTES-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)furan (C₅H₄BrClO) is a halogenated furan derivative featuring a bromine atom at the 4-position and a chloromethyl group at the 2-position of the furan ring. This compound is synthesized via multistep reactions, including esterification, alkylation, hydrolysis, and decarboxylation, as outlined in Scheme VI . Its structure combines electron-withdrawing (bromine) and electrophilic (chloromethyl) groups, making it highly reactive in nucleophilic substitution reactions. For instance, treatment with aqueous potassium cyanide yields an abnormal product (3e) in 83% yield, highlighting the influence of substituents on reaction pathways .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO/c6-4-1-5(2-7)8-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPREWPUSDUTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)furan typically involves the bromination of 2-(chloromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)furan undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The furan ring can be oxidized under specific conditions to yield different oxygenated products.

    Reduction: The bromine and chloromethyl groups can be reduced to form simpler compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include dehalogenated furans and alcohols.

Scientific Research Applications

4-Bromo-2-(chloromethyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)furan depends on its chemical reactivity. The bromine and chloromethyl groups can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Other Halogenated Furans :

  • 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde (C₁₁H₇BrClO₂): The aromatic phenyl group introduces steric hindrance and conjugation, reducing electrophilicity compared to the chloromethyl group in this compound .
  • 4-Bromo-5-(chloromethylene)-furan-2(5H)-one (C₅H₃BrClO₂): The chloromethylene group increases ring strain and electrophilicity, favoring cycloaddition reactions over nucleophilic substitutions .
  • 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde (C₁₁H₇BrFO₂): Fluorine’s higher electronegativity further polarizes the phenyl ring, altering regioselectivity in subsequent reactions compared to chlorine-substituted analogs .

Table 1: Key Properties of Selected Halogenated Furans

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Profile
This compound C₅H₄BrClO 209.44 Br (C-4), ClCH₂ (C-2) High electrophilicity; SN2 favored
4-Bromo-2-(trifluoromethyl)furan C₅H₂BrF₃O 214.97 Br (C-4), CF₃ (C-2) Enhanced electron withdrawal; SN1
2-(2-Bromo-4-chloro-6-nitrophenyl)furan C₁₀H₆BrClNO₃ 313.52 Br, Cl, NO₂ (phenyl) Steric hindrance; aromatic coupling

Spectroscopic Differentiation

NMR spectroscopy reveals distinct shifts for α-carbons in halogenated furans. For this compound, heteronuclear coupling (e.g., ¹J = 180.8 Hz for the furan =CH group) and low chemical shifts for α-carbons (Table V in ) differentiate it from analogs like 3-tert-butyl-2-furoic acid , where bulky tert-butyl groups shield adjacent carbons, upfield-shifting their signals .

Thiophene Analogs

4-Bromo-2-(chloromethyl)thiophene (C₅H₄BrClS) replaces the furan oxygen with sulfur, reducing ring electronegativity. While this compound shares synthetic utility as a nucleophilic scaffold, its lower polarity and altered resonance effects make it less reactive in polar solvents compared to this compound .

Biological Activity

4-Bromo-2-(chloromethyl)furan is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that introduce bromine and chloromethyl groups onto the furan ring. For instance, one study describes the synthesis of similar furan derivatives through palladium-catalyzed cross-coupling reactions, achieving high yields and purities . The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Antibacterial Properties

Research has demonstrated that compounds related to this compound exhibit significant antibacterial activity against various drug-resistant bacteria. A study focused on derivatives synthesized from furan-2-carbonyl chloride and 4-bromoaniline revealed that certain compounds showed potent activity against multidrug-resistant pathogens like Acinetobacter baumannii and Staphylococcus aureus .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound18 mm (at 50 mg)10 mg/ml20 mg/ml
Meropenem4 mm--

The results indicate that the synthesized furan derivatives, particularly those containing bromine and chloromethyl substituents, have enhanced antibacterial properties compared to standard antibiotics .

The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. Molecular docking studies have suggested that these compounds interact with bacterial enzymes, stabilizing their active sites and preventing normal function .

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of various furan derivatives, including this compound, researchers tested their efficacy against a panel of bacteria. The agar well diffusion method was employed, revealing that the compound exhibited a significant zone of inhibition against Klebsiella pneumoniae and Escherichia coli, indicating its potential as a therapeutic agent against resistant strains .

Case Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of halogen substituents (bromine and chlorine) on the furan ring significantly enhances antibacterial activity. The study concluded that modifications to the furan structure can lead to improved efficacy against resistant bacterial strains .

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